molecular formula C28H38N6O3 B15138899 c-Myc inhibitor 10

c-Myc inhibitor 10

Cat. No.: B15138899
M. Wt: 506.6 g/mol
InChI Key: JDGMXWQWODGPGM-IPJJNNNSSA-N
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Description

c-Myc inhibitor 10 is a compound designed to inhibit the activity of the c-Myc protein, a transcription factor that plays a crucial role in cell growth, differentiation, metabolism, and apoptosis. The c-Myc protein is often overexpressed in various cancers, making it a significant target for cancer therapy. Inhibiting c-Myc can lead to tumor regression and has shown promise in preclinical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of c-Myc inhibitor 10 involves multiple synthetic steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the inhibitory activity against c-Myc. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: c-Myc inhibitor 10 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

c-Myc inhibitor 10 has a wide range of scientific research applications, including:

Mechanism of Action

c-Myc inhibitor 10 exerts its effects by directly binding to the c-Myc protein, preventing its dimerization with Max, a partner protein essential for c-Myc’s transcriptional activity. This inhibition disrupts the c-Myc/Max complex, leading to a decrease in the transcription of c-Myc target genes involved in cell growth and proliferation. The compound also promotes the degradation of c-Myc protein, further reducing its cellular levels and activity .

Comparison with Similar Compounds

    Omomyc: A dominant-negative variant of c-Myc that inhibits c-Myc/Max dimerization.

    JQ1: A bromodomain inhibitor that indirectly reduces c-Myc expression by targeting BRD4, a protein involved in c-Myc transcription.

    10058-F4: A small molecule that disrupts c-Myc/Max interaction.

Uniqueness of c-Myc Inhibitor 10: this compound is unique in its ability to directly bind to the c-Myc protein and inhibit its activity without affecting the expression levels of c-Myc. This direct inhibition mechanism provides a more targeted approach compared to indirect inhibitors like JQ1, which affect multiple pathways. Additionally, this compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for c-Myc-driven cancers .

Properties

Molecular Formula

C28H38N6O3

Molecular Weight

506.6 g/mol

IUPAC Name

2-[6-[(2S,5S)-2,5-dimethylpyrrolidin-1-yl]pyridin-3-yl]-N-ethyl-7-methoxy-1-[[(2S)-4-methylmorpholin-2-yl]methyl]benzimidazole-5-carboxamide

InChI

InChI=1S/C28H38N6O3/c1-6-29-28(35)21-13-23-26(24(14-21)36-5)33(17-22-16-32(4)11-12-37-22)27(31-23)20-9-10-25(30-15-20)34-18(2)7-8-19(34)3/h9-10,13-15,18-19,22H,6-8,11-12,16-17H2,1-5H3,(H,29,35)/t18-,19-,22-/m0/s1

InChI Key

JDGMXWQWODGPGM-IPJJNNNSSA-N

Isomeric SMILES

CCNC(=O)C1=CC2=C(C(=C1)OC)N(C(=N2)C3=CN=C(C=C3)N4[C@H](CC[C@@H]4C)C)C[C@@H]5CN(CCO5)C

Canonical SMILES

CCNC(=O)C1=CC2=C(C(=C1)OC)N(C(=N2)C3=CN=C(C=C3)N4C(CCC4C)C)CC5CN(CCO5)C

Origin of Product

United States

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